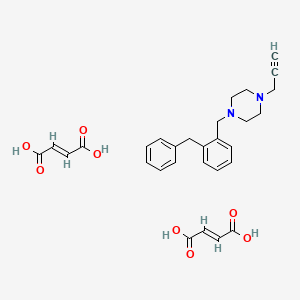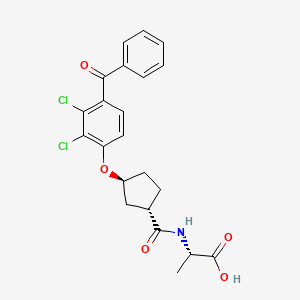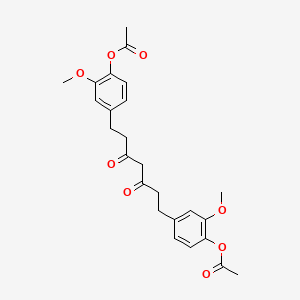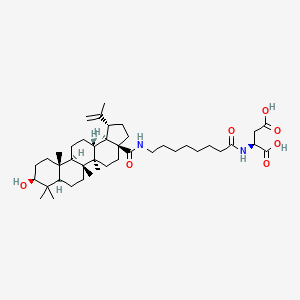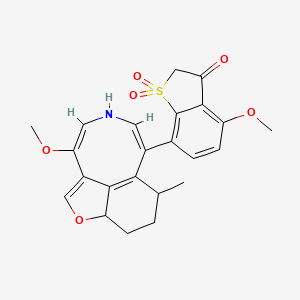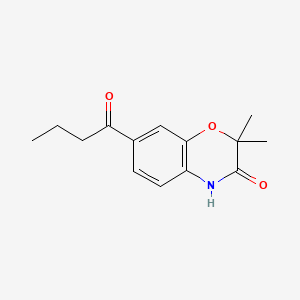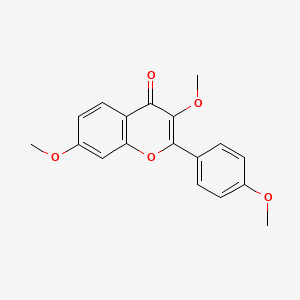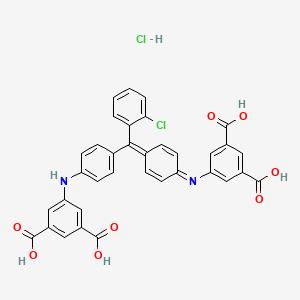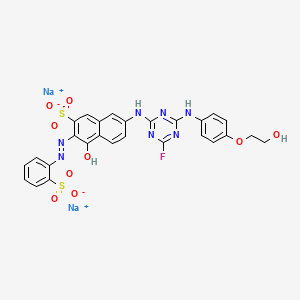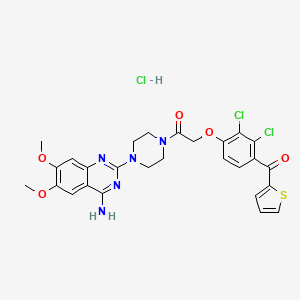
Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide: is a chemical compound with a complex structure. It is derived from pivalic acid, which is a carboxylic acid with the molecular formula (CH₃)₃CCO₂H. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide involves multiple steps. One common method includes the reaction of pivalic acid with thioesters and aminoacetamides under controlled conditions. The reaction typically requires an acid catalyst and proceeds through a series of intermediate steps to yield the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, pivalic acid derivatives are studied for their potential use in drug development. The compound’s ability to interact with biological molecules makes it a candidate for therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in the treatment of certain diseases. Its unique chemical properties may allow it to act as a drug delivery agent or as a component of pharmaceutical formulations .
Industry: In the industrial sector, pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide is used in the production of polymers and other materials. Its stability and resistance to hydrolysis make it suitable for use in harsh chemical environments .
Mecanismo De Acción
The mechanism of action of pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Neopentanoic acid: Another carboxylic acid with similar stability and resistance to hydrolysis.
2-Methylbutanoic acid: An isomer of pivalic acid with different chemical properties.
3-Methylbutanoic acid: Another isomer with distinct reactivity.
Uniqueness: Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide is unique due to its specific structure, which combines the properties of pivalic acid with those of thioesters and aminoacetamides. This combination results in a compound with enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
104071-77-4 |
|---|---|
Fórmula molecular |
C9H19BrN2O2S |
Peso molecular |
299.23 g/mol |
Nombre IUPAC |
S-[2-[(2-aminoacetyl)amino]ethyl] 2,2-dimethylpropanethioate;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c1-9(2,3)8(13)14-5-4-11-7(12)6-10;/h4-6,10H2,1-3H3,(H,11,12);1H |
Clave InChI |
SYAGNXPUGXHHRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)SCCNC(=O)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


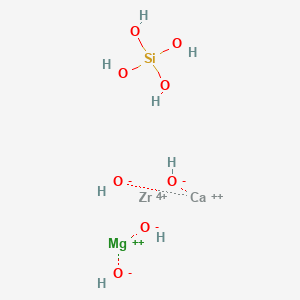
![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
